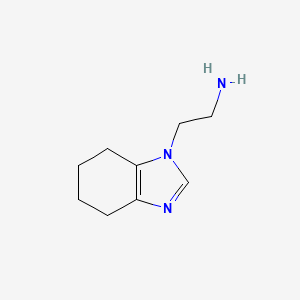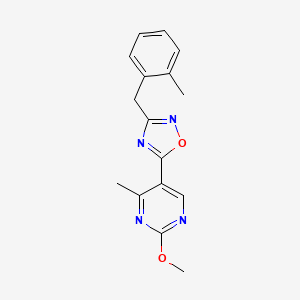
5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methylbenzyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methylbenzyl)-1,2,4-oxadiazole, also known as MMBO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MMBO is a heterocyclic compound that belongs to the oxadiazole family, and its chemical structure is composed of a pyrimidine ring, an oxadiazole ring, and a methylbenzyl group.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis and structure of bis(1,3,4-oxadiazole) systems, specifically 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine (PDPyDP), have been investigated for their application in light-emitting diodes (LEDs). These studies focus on fabricating LEDs using poly[2-methoxy-5-(2-ethylhexoxy)-1,4-phenylene vinylene] (MEH−PPV) as the emissive material, highlighting the compound's significance in enhancing device efficiency (Wang et al., 2001).
Antimicrobial and Enzyme Inhibition Applications
Novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized and demonstrated significant lipase and α-glucosidase inhibition. This research underlines the compound's potential in therapeutic applications, particularly in addressing diseases associated with enzyme dysregulation (Bekircan et al., 2015).
Another study focuses on the synthesis of new 1,3,4-oxadiazoles bearing a 5-chloro-2-methoxyphenyl moiety, showcasing their significant antibacterial and antifungal activities. Such compounds have potential applications in developing new antimicrobial agents (Kumar et al., 2013).
Photodynamic Therapy and Cancer Treatment
- The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivatives, which demonstrate high singlet oxygen quantum yield, are explored for their application in photodynamic therapy (PDT) for cancer treatment. These compounds' photophysical and photochemical properties make them promising candidates as Type II photosensitizers in PDT (Pişkin et al., 2020).
Corrosion Inhibition
- The corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid were studied, revealing these compounds' effectiveness in protecting against corrosion. This research has implications for industries where metal preservation is crucial (Ammal et al., 2018).
Antiviral Activities
- Research on 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives has shown promising antiviral activities against tobacco mosaic virus (TMV), suggesting potential applications in plant protection and antiviral drug development (Wu et al., 2015).
Propriétés
IUPAC Name |
5-(2-methoxy-4-methylpyrimidin-5-yl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-10-6-4-5-7-12(10)8-14-19-15(22-20-14)13-9-17-16(21-3)18-11(13)2/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYWWUXCAQZXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=NOC(=N2)C3=CN=C(N=C3C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methylbenzyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2678543.png)
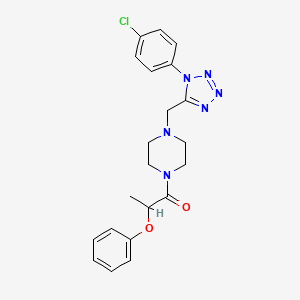

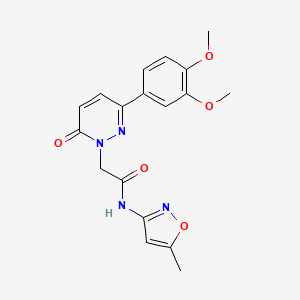

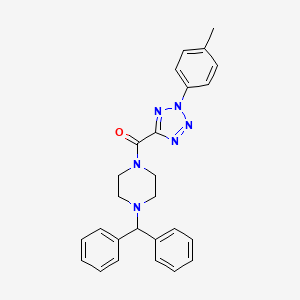
![Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]-](/img/structure/B2678554.png)
![Methyl 5-((benzofuro[3,2-d]pyrimidin-4-ylthio)methyl)furan-2-carboxylate](/img/structure/B2678555.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-(phenoxymethyl)furan-2-carboxylate](/img/structure/B2678556.png)
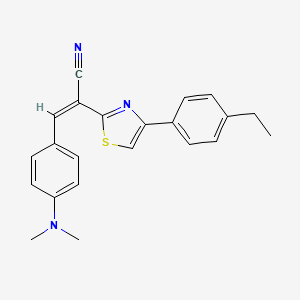

![3-cinnamyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2678560.png)
